molecular formula C14H10N2O3 B2850643 2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 346663-51-2

2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No. B2850643
CAS RN: 346663-51-2
M. Wt: 254.245
InChI Key: XGUNJJLPMAAKPP-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They are often synthesized in good yield and their structure is confirmed by methods of elemental and spectral analysis .


Synthesis Analysis

The synthesis of similar compounds often involves obtaining new derivatives and potential pharmacophores . The structure of the new imides is confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Molecular Structure Analysis

The molecular structure of these compounds is usually confirmed by methods such as FT–IR, H NMR, and MS . Based on the obtained results, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions can be proposed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions would depend on the specific compound being synthesized.


Physical And Chemical Properties Analysis

The physicochemical properties of these compounds are determined based on Lipiński’s rule . This rule is a set of five guidelines used to evaluate the druglikeness of a compound.

Scientific Research Applications

Antimicrobial Agents

The derivatives of this compound have shown promising results as scaffolds for developing antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives exhibit structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species, including Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 64 µg/mL .

Antidiabetic Activity

Some derivatives of the compound have been tested for their antidiabetic activities, particularly as α-amylase and α-glucosidase inhibitors . They have shown significant inhibition in a concentration-dependent manner, which is crucial for managing diabetes by controlling blood sugar levels .

DNA Interaction Studies

The compound’s derivatives have been involved in DNA interaction studies to understand their binding and effect on DNA structure . These studies are essential for developing drugs that can target specific DNA sequences or structures .

Synthesis of Amino Acid Derivatives

The compound serves as a precursor for synthesizing various amino acid derivatives. These derivatives have been explored for their potential use in creating new pharmaceuticals with enhanced efficacy and specificity .

Biological Evaluation

Derivatives of this compound have undergone biological evaluations to determine their spectrum of activity against different microbial strains . This includes assessing their effectiveness against Gram-positive and Gram-negative bacteria and fungi .

Mechanism of Action

The mechanism of action of these compounds often involves their inhibitory activity on certain enzymes. For example, some isoindoline-1,3-dione derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .

Future Directions

The development of new, safe, and effective synthetic drugs is a constant need . Future research may focus on synthesizing new derivatives of isoindoline-1,3-dione and testing their biological properties.

properties

IUPAC Name

2-(4-hydroxyanilino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-10-7-5-9(6-8-10)15-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUNJJLPMAAKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione

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